N'-[(E)-furan-2-ylmethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-furan-2-ylmethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is a complex organic compound featuring a furan ring, a nitrophenoxy group, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-furan-2-ylmethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 4-methyl-2-nitrophenol with chloroacetic acid to form 2-(4-methyl-2-nitrophenoxy)acetic acid. This is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.
Condensation Reaction: The hydrazide intermediate is then reacted with furan-2-carbaldehyde in the presence of an acid catalyst to form the final product, N’-[(E)-furan-2-ylmethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide. This condensation reaction is typically carried out in ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-furan-2-ylmethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various N-substituted hydrazide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’-[(E)-furan-2-ylmethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine
This compound has shown promise in biological studies for its antimicrobial and anticancer activities. It can inhibit the growth of various bacterial strains and has been tested for its cytotoxic effects on cancer cell lines.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in drugs and pesticides.
Mechanism of Action
The mechanism of action of N’-[(E)-furan-2-ylmethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide involves its interaction with cellular targets such as enzymes and DNA. The nitro group can undergo bioreduction to form reactive intermediates that damage bacterial DNA, leading to cell death. In cancer cells, it may induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-furan-2-ylmethylidene]-2-hydroxybenzohydrazide
- N’-[(E)-furan-2-ylmethylidene]-2-(4-chlorophenoxy)acetohydrazide
- N’-[(E)-furan-2-ylmethylidene]-2-(4-methoxyphenoxy)acetohydrazide
Uniqueness
N’-[(E)-furan-2-ylmethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is unique due to the presence of both a nitro group and a furan ring, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced antimicrobial and anticancer properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C14H13N3O5 |
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Molecular Weight |
303.27 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C14H13N3O5/c1-10-4-5-13(12(7-10)17(19)20)22-9-14(18)16-15-8-11-3-2-6-21-11/h2-8H,9H2,1H3,(H,16,18)/b15-8+ |
InChI Key |
SYXUMDULHNZNQP-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=CO2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=CO2)[N+](=O)[O-] |
Origin of Product |
United States |
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